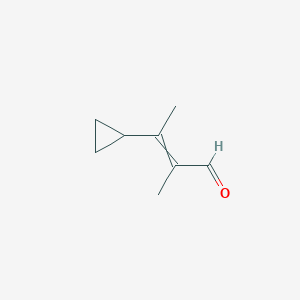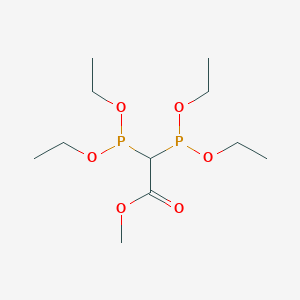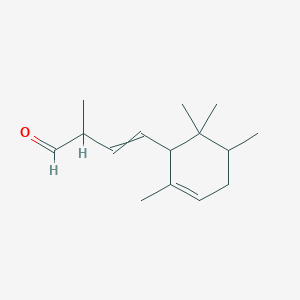![molecular formula C12H10FNO3S B14616007 2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-14-4](/img/structure/B14616007.png)
2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a fluorophenyl group and a methanesulfonyl group, making it an interesting subject for chemical studies.
Métodos De Preparación
The synthesis of 2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves several steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzene with methanesulfonyl chloride to form 2-(2-fluorophenyl)methanesulfonyl chloride . This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes or receptors, while the methanesulfonyl group can participate in redox reactions or act as a leaving group in substitution reactions . These interactions can lead to changes in biological activity or chemical reactivity.
Comparación Con Compuestos Similares
2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine can be compared with other similar compounds, such as:
2-(2-Fluorophenyl)methanesulfonyl chloride: This compound is an intermediate in the synthesis of the target compound and shares similar reactivity.
2-(2-Chlorophenyl)methanesulfonyl-1-oxo-1lambda~5~-pyridine: This compound has a chlorine atom instead of a fluorine atom, which can lead to different reactivity and applications.
2-(2-Bromophenyl)methanesulfonyl-1-oxo-1lambda~5~-pyridine: The presence of a bromine atom can also affect the compound’s properties and reactivity.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Propiedades
Número CAS |
60264-14-4 |
|---|---|
Fórmula molecular |
C12H10FNO3S |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-[(2-fluorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H10FNO3S/c13-11-6-2-1-5-10(11)9-18(16,17)12-7-3-4-8-14(12)15/h1-8H,9H2 |
Clave InChI |
VVVHIWKUOXPHOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


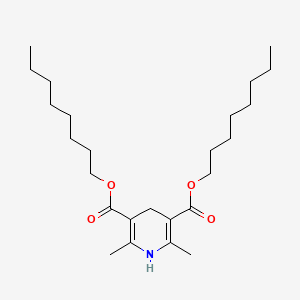
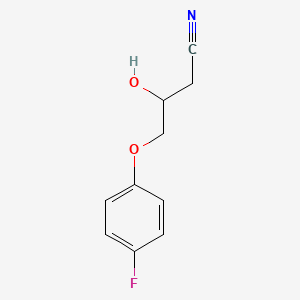
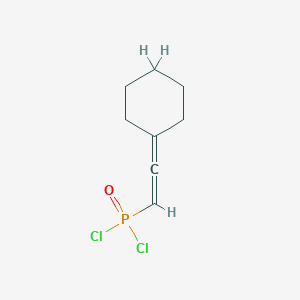
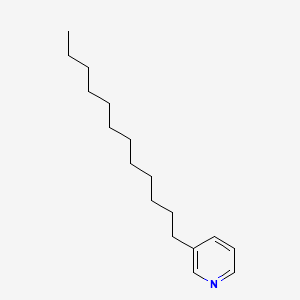
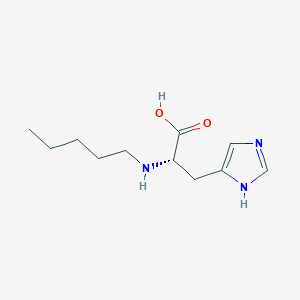
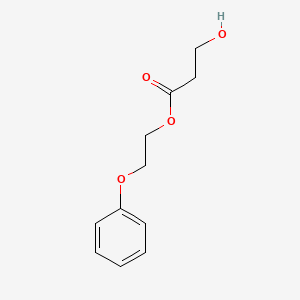

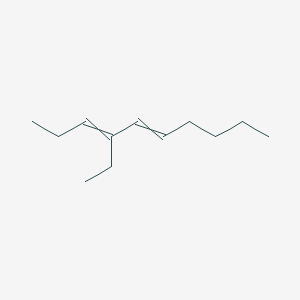
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
